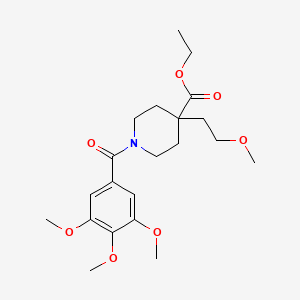
ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate, also known as ETPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETPC is a piperidine derivative that belongs to the class of compounds known as benzoyl esters. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
作用機序
The mechanism of action of ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects
ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate in lab experiments is its high purity and stability. ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate is a highly stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of using ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate. One area of interest is the potential use of ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthesis methods for ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate that can produce higher yields and purer compounds. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate and its potential applications in scientific research.
合成法
The synthesis of ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate involves the reaction of piperidine with 3,4,5-trimethoxybenzoyl chloride, followed by the addition of ethyl 2-bromoethyl ether. The resulting product is then purified through recrystallization to obtain pure ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate. This synthesis method has been optimized to produce high yields of pure ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate with minimal impurities.
科学的研究の応用
Ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO7/c1-6-29-20(24)21(9-12-25-2)7-10-22(11-8-21)19(23)15-13-16(26-3)18(28-5)17(14-15)27-4/h13-14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWECZERQQDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

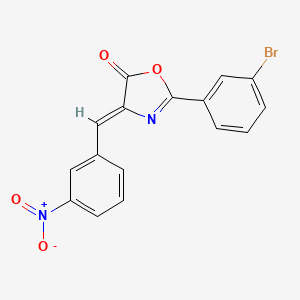
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
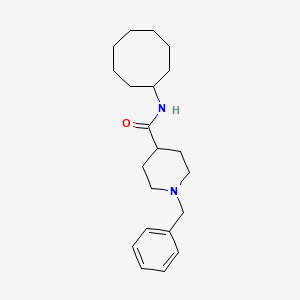
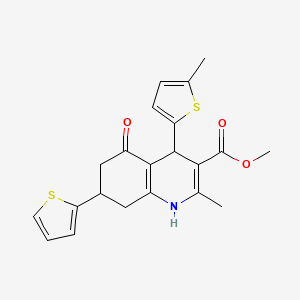
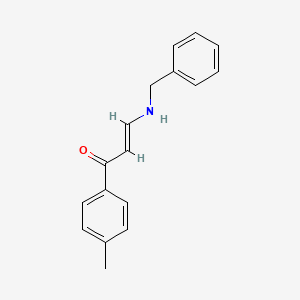
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
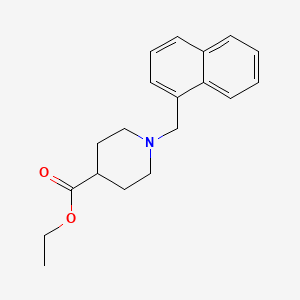
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

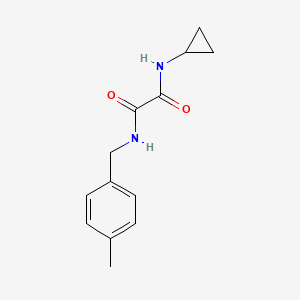
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)